molecular formula C10H15N5S B5652164 4-ethyl-5-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-ethyl-5-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B5652164
M. Wt: 237.33 g/mol
InChI Key: VKCHQHGHBGSFBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The compound's synthesis involves reactions in specific conditions. For instance, a related compound, 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been synthesized and characterized, indicating the feasibility of synthesizing derivatives of this compound through similar methods (Wawrzycka-Gorczyca & Siwek, 2011).

Molecular Structure Analysis

  • Studies have shown that compounds similar to 4-ethyl-5-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibit crystal structures stabilized by various interactions, such as hydrogen-bonded dimers and π-π interactions, indicating complex and stable molecular arrangements (Wawrzycka-Gorczyca & Siwek, 2011).

Chemical Reactions and Properties

  • The compound is likely to undergo specific chemical reactions characteristic of triazole derivatives. These reactions could include interactions with various halides or esters, as seen in similar compounds synthesized by reacting 1,2,4-triazole-5-thiones with alkyl, benzyl, and phenacyl halides (Tumosienė et al., 2014).

Physical Properties Analysis

  • Physical properties such as crystal structure and molecular geometry can be studied using X-ray crystallography and theoretical calculations, as demonstrated in related research (Nadeem et al., 2017).

properties

IUPAC Name

4-ethyl-3-[2-(2-methylimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5S/c1-3-15-9(12-13-10(15)16)4-6-14-7-5-11-8(14)2/h5,7H,3-4,6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCHQHGHBGSFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CCN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

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